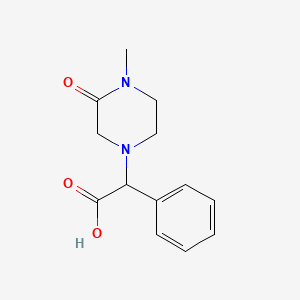
2-(4-Methyl-3-oxopiperazin-1-yl)-2-phenylacetic acid
Cat. No. B8323603
M. Wt: 248.28 g/mol
InChI Key: UMPUQANLPHKXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748613B2
Procedure details


Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate (250 mg, 0.90 mmol) was dissolved in ethanol (8.6 ml) and water (4.3 ml). Lithium hydroxide (28.2 mg, 1.18 mmol) was added and the reaction was stirred at room temperature for three days. A second portion of lithium hydroxide (4.33 mg, 0.18 mmol) was added and the reaction was stirred at room temperature for 24 hours. EtOH was evaporated and 1N HCl was added to the aqueous solution till pH 7. The water was evaporated and the residue was suspended in acetonitrile and filtered on a buckner funnel washing with acetonitrile to obtain 170 mg of desired compound as a white solid. The compound was used in the next step without any further purification.
Name
Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate
Quantity
250 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:11]CC)=[O:10])[CH2:4][C:3]1=[O:20].[OH-].[Li+]>C(O)C.O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([OH:11])=[O:10])[CH2:4][C:3]1=[O:20] |f:1.2|
|
Inputs


Step One
|
Name
|
Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CN(CC1)C(C(=O)OCC)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
8.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
28.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
4.33 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for three days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
EtOH was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1N HCl was added to the aqueous solution till pH 7
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on a buckner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with acetonitrile
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CN(CC1)C(C(=O)O)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
